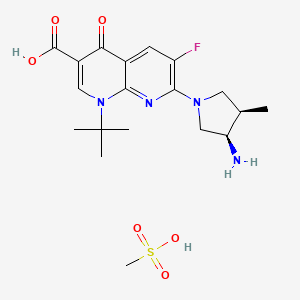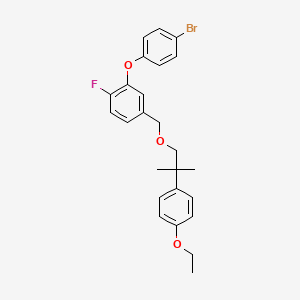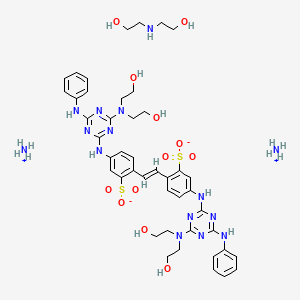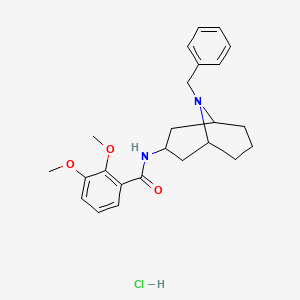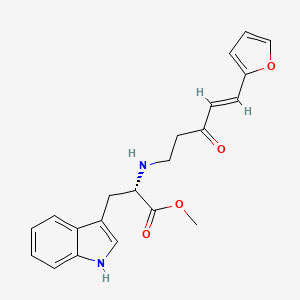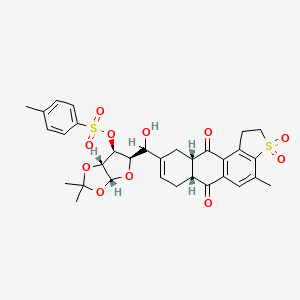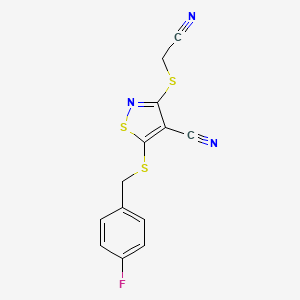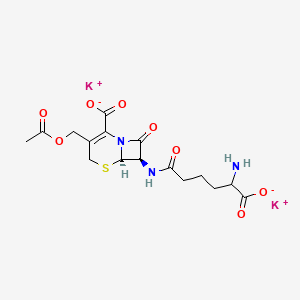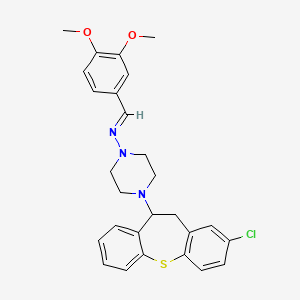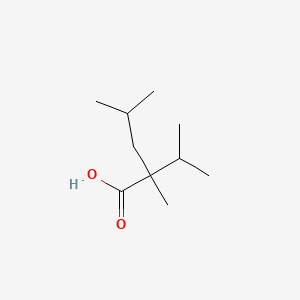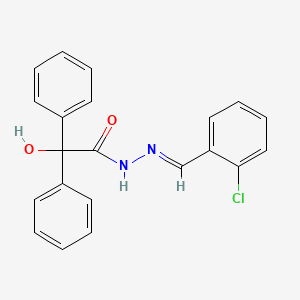
(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a hydrazide group with a phenyl and chlorophenyl moiety, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide typically involves the condensation of alpha-hydroxy-alpha-phenylbenzeneacetic acid with (2-chlorophenyl)methylenehydrazine. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the hydrazide bond. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The phenyl and chlorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or chlorophenyl rings.
Scientific Research Applications
(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The phenyl and chlorophenyl groups may also play a role in modulating the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the alpha-hydroxy and chlorophenyl groups.
Benzohydrazide: Another hydrazide compound with a benzene ring but without the alpha-hydroxy and chlorophenyl functionalities.
Chlorophenylhydrazine: Contains the chlorophenyl group but lacks the alpha-hydroxy and phenyl groups.
Uniqueness
(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
133661-84-4 |
|---|---|
Molecular Formula |
C21H17ClN2O2 |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H17ClN2O2/c22-19-14-8-7-9-16(19)15-23-24-20(25)21(26,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15,26H,(H,24,25)/b23-15+ |
InChI Key |
IQXHJQNJEJGIIO-HZHRSRAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=CC=C3Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



